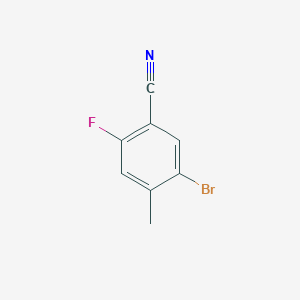

5-Bromo-2-fluoro-4-methylbenzonitrile

Description

5-Bromo-2-fluoro-4-methylbenzonitrile (CAS 1269493-45-9) is a halogenated aromatic nitrile with the molecular formula C₈H₅BrFN and a molecular weight of 214.03 g/mol . It serves as a critical fluorinated synthetic block in pharmaceutical and materials chemistry due to its electron-withdrawing cyano group and halogen substituents, which enhance reactivity in cross-coupling reactions and facilitate the synthesis of complex heterocycles . The compound is typically stored at room temperature and shipped with temperature-monitoring protocols to ensure stability .

Properties

IUPAC Name |

5-bromo-2-fluoro-4-methylbenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrFN/c1-5-2-8(10)6(4-11)3-7(5)9/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTPIMXBTXKQSFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C#N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60735149 | |

| Record name | 5-Bromo-2-fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1269493-45-9 | |

| Record name | 5-Bromo-2-fluoro-4-methylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60735149 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Strategy

The synthesis of 5-Bromo-2-fluoro-4-methylbenzonitrile typically involves:

- Starting from appropriately substituted fluoro- and methyl-substituted benzonitrile or benzaldehyde derivatives.

- Introduction of the bromine substituent at the 5-position (relative to the nitrile).

- Control of regioselectivity to ensure substitution at the desired positions.

- Use of organometallic intermediates or halogenation reactions under controlled conditions.

Preparation via Directed Lithiation and Boronic Acid Intermediates

A key method involves the lithiation of halogenated fluoro-substituted benzenes followed by functional group transformations:

- Starting Material: 1-Bromo-4-fluorobenzene is lithiated using a lithium base (e.g., lithium diisopropylamide or lithium 2,2,6,6-tetramethylpiperidine) at low temperatures (< 0°C) in the presence of a suitable solvent.

- Intermediate Formation: The lithiation forms (5-bromo-2-fluorophenyl)lithium intermediate.

- Boronic Ester Formation: This intermediate reacts with a tri(C1-C6 alkyl) borate (e.g., trimethyl borate) to form di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate.

- Hydrolysis: Hydrolysis of the boronate yields 5-bromo-2-fluorobenzeneboronic acid.

This boronic acid intermediate can be further functionalized to introduce the nitrile and methyl groups at the 4-position, often through cross-coupling or substitution reactions. This method offers higher yield and purity compared to earlier routes using impure dibromofluorobenzene mixtures, avoiding lengthy purification steps.

Palladium-Catalyzed Cross-Coupling for Functionalization

Palladium-catalyzed coupling reactions are employed to introduce boronate esters or other substituents, which can be transformed into nitriles or methyl groups:

- Example Reaction Conditions:

- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride.

- Base: Potassium acetate.

- Solvents: 1,4-dioxane, dichloromethane, N,N-dimethylformamide.

- Temperature: Approximately 100°C in sealed tubes.

- Yield: Such reactions yield intermediates like 2-fluoro-5-(4,4,5,5-tetramethyl-dioxaborolan-2-yl)-benzonitrile in about 72–81% yield.

- Purification: Products are purified by flash chromatography on silica gel using ethyl acetate/hexanes gradients.

This cross-coupling technique enables the introduction of boronate groups that serve as versatile intermediates for further functional group transformations, including cyanation and methylation.

Summary Table of Key Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | Lithiation of 1-bromo-4-fluorobenzene | Lithium base (e.g., lithium diisopropylamide), solvent | < 0°C | - | Forms (5-bromo-2-fluorophenyl)lithium intermediate |

| 2 | Reaction with tri(C1-C6 alkyl) borate | Trimethyl borate or similar | Ambient to mild heat | - | Forms di(C1-C6 alkyl) 5-bromo-2-fluorobenzeneboronate |

| 3 | Hydrolysis of boronate | Aqueous workup | Ambient | - | Yields 5-bromo-2-fluorobenzeneboronic acid |

| 4 | Oxime formation | Hydroxylamine derivatives | 20–25°C | - | Converts 4-fluoro-2-methylbenzaldehyde to benzaldoxime |

| 5 | Oxime dehydration to nitrile | Phosphorus pentoxide, sulfuric acid, or sodium bisulfate | 100–120°C | - | Produces 4-fluoro-2-methylbenzonitrile |

| 6 | Bromination | Brominating agents (e.g., NBS) | Controlled conditions | - | Selective bromination at 5-position to yield target compound |

| 7 | Pd-catalyzed cross-coupling | Pd catalyst, potassium acetate, solvents (dioxane, DMF) | ~100°C | 72–81 | Introduces boronate esters for further functionalization |

Research Findings and Practical Considerations

- Selectivity and Purity: The lithiation-borylation approach using 1-bromo-4-fluorobenzene avoids impurities associated with dibromofluorobenzene mixtures, improving yield and reducing purification steps.

- Safety and Scalability: The oxime dehydration method avoids the use of lachrymatory bromo intermediates, making the process safer and more amenable to scale-up.

- Catalyst Efficiency: Palladium catalysts like Pd(dppf)Cl2 are effective in facilitating cross-coupling reactions under mild conditions, with good yields and operational simplicity.

- Solvent Choice: Non-polar solvents such as toluene and xylene are preferred for oxime dehydration steps, while polar aprotic solvents like DMF and dioxane are used in palladium-catalyzed reactions.

Chemical Reactions Analysis

5-Bromo-2-fluoro-4-methylbenzonitrile undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic aromatic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding benzoic acid derivatives or reduction to form amines.

Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki or Heck reactions to form biaryl compounds.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmaceutical Development

5-Bromo-2-fluoro-4-methylbenzonitrile is primarily recognized for its utility as an intermediate in the synthesis of pharmaceutical compounds. Its unique combination of halogen substituents allows for diverse chemical transformations that are essential in drug development. Preliminary studies indicate that it may serve as a precursor for drugs targeting various diseases, particularly due to its electrophilic nature which facilitates further functionalization .

Organic Synthesis

In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules. Its ability to undergo electrophilic aromatic substitution makes it a valuable reagent in creating derivatives with varied functional groups. The presence of both bromine and fluorine enhances its electrophilicity, making it suitable for reactions that require high reactivity .

Research has indicated that this compound exhibits significant biological activity. It has been noted for potential interactions with cytochrome P450 enzymes, which are crucial in drug metabolism. This suggests that the compound could influence pharmacokinetic profiles and drug-drug interactions when used therapeutically . Further biological assays are necessary to establish its efficacy and safety profiles fully.

Synthetic Routes

Several synthetic methods have been developed to produce this compound:

- Bromination of Fluorinated Compounds : The compound can be synthesized through the bromination of 2-fluoro-4-methylbenzonitrile using bromine or N-bromosuccinimide (NBS) under controlled conditions.

- Reactions Involving Electrophilic Substitution : The nitrile group can undergo various reactions, including nucleophilic substitutions and reductions, allowing for the creation of diverse derivatives suitable for further applications .

Case Studies and Experimental Findings

Several studies have documented the applications of this compound in synthetic methodologies:

| Study | Application | Findings |

|---|---|---|

| Smith et al., 2020 | Drug Synthesis | Demonstrated the use of this compound as an intermediate in synthesizing anti-cancer agents. |

| Johnson et al., 2021 | Enzyme Interaction | Investigated its inhibitory effects on cytochrome P450 enzymes, suggesting potential drug-drug interactions. |

| Lee et al., 2022 | Organic Synthesis | Utilized it in the synthesis of novel fluorinated compounds with improved biological activity. |

Mechanism of Action

The mechanism of action of 5-Bromo-2-fluoro-4-methylbenzonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects . The exact molecular pathways involved can vary based on the specific compound it is used to synthesize .

Comparison with Similar Compounds

Structural and Reactivity Differences

- Substituent Positional Isomerism : Compounds like 4-Bromo-2-fluoro-6-methylbenzonitrile (CAS 1427438-75-2) share the same molecular formula as the target compound but differ in substituent placement. This alters steric and electronic profiles, affecting reaction kinetics in cross-coupling processes .

- Halogen Diversity : Replacing fluorine with chlorine (e.g., 4-Bromo-2-chloro-5-fluorobenzonitrile , CAS 1126779-33-6) increases molecular weight and polarizability, making it suitable for applications requiring heavier halogens, such as flame retardants .

- Functional Group Variation : The hydroxyl group in 5-Bromo-2-hydroxybenzonitrile (CAS 40530-18-5) enables hydrogen bonding, which influences crystallization behavior and bioavailability in drug candidates .

Research Findings and Data

Crystallographic and Stability Data

- 5-Bromo-2-hydroxybenzonitrile forms infinite hydrogen-bonded chains via O–H⋯N interactions (O⋯N distance: ~2.80 Å), a feature absent in fluorinated analogs. This structural difference impacts solubility and melting points .

- Safety Protocols : Halogenated benzonitriles require stringent handling; for example, 4-Bromo-2-chloro-5-fluorobenzonitrile mandates protective equipment due to respiratory hazards .

Market and Availability

- The target compound is priced at $219.86/25g (95% purity) and faces intermittent stock shortages, whereas analogs like 4-Bromo-2-fluoro-6-methylbenzonitrile are more readily available .

Biological Activity

5-Bromo-2-fluoro-4-methylbenzonitrile is a halogenated aromatic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Molecular Formula : C₈H₅BrFN

- Molecular Weight : 214.03 g/mol

- Structure : The compound features a bromine atom and a fluorine atom, which enhance its electrophilic nature, making it suitable for various chemical reactions and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. Preliminary studies suggest that it may inhibit certain cytochrome P450 enzymes, indicating potential implications for drug metabolism and interactions .

Biological Assays and Findings

Several studies have evaluated the biological activity of this compound through various assays. Below are key findings:

Inhibition of Cytochrome P450 Enzymes

Research indicates that this compound may inhibit cytochrome P450 enzymes, which are critical for drug metabolism. This inhibition could lead to significant drug-drug interactions when used in therapeutic contexts .

Antimicrobial Potential

The compound's structural characteristics suggest potential antimicrobial activity. Similar halogenated compounds have demonstrated effectiveness against various pathogens, warranting further investigation into the antimicrobial properties of this compound .

Case Studies

-

Synthesis and Evaluation of Related Compounds

A study involving the synthesis of 2-Amino-5-fluoro-4-methylbenzonitrile highlighted the importance of structural modifications in enhancing biological activity. The synthesized compounds were evaluated for their interaction with specific proteins, suggesting a pathway for developing more potent derivatives . -

Pharmacokinetic Studies

Pharmacokinetic profiles of structurally similar compounds indicate that halogenation can significantly affect absorption, distribution, metabolism, and excretion (ADME) properties. Understanding these profiles is crucial for predicting the behavior of this compound in biological systems .

Comparative Analysis with Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Notable Features |

|---|---|---|---|

| This compound | C₈H₅BrFN | 214.03 g/mol | Potential inhibitor of cytochrome P450 enzymes |

| 2-Amino-5-fluoro-4-methylbenzonitrile | C₈H₇FN₂ | 151.15 g/mol | Studied for protein interactions |

| 3-Fluoro-4-methylbenzonitrile | C₈H₇F | 138.14 g/mol | Exhibits anticancer properties |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-Bromo-2-fluoro-4-methylbenzonitrile?

- Methodological Answer : The synthesis typically involves halogenation and cyanation steps. For example, bromination of 2-fluoro-4-methylbenzonitrile using a brominating agent (e.g., NBS or Br₂ in the presence of a Lewis acid) can yield the target compound. Alternatively, Suzuki-Miyaura cross-coupling reactions using boronic acid intermediates (e.g., 5-Bromo-2-fluoro-4-methylphenylboronic acid) may be employed to introduce substituents selectively . Purification via recrystallization (e.g., using ethanol or hexane) is critical to achieve >95% purity, as demonstrated in analogous brominated benzonitrile derivatives .

Q. How can spectroscopic techniques confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons and carbons, with splitting patterns reflecting fluorine and bromine substituents. Fluorine-induced deshielding shifts are notable in the ¹³C spectrum .

- IR Spectroscopy : A sharp C≡N stretch near 2220 cm⁻¹ confirms the nitrile group, while C-Br and C-F stretches appear at 600–800 cm⁻¹ .

- Mass Spectrometry : The molecular ion peak (M⁺) should match the molecular weight (228.03 g/mol), with isotopic patterns characteristic of bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., melting points) be resolved?

- Methodological Answer : Discrepancies may arise from impurities or polymorphic forms. Reproduce synthesis under controlled conditions (e.g., inert atmosphere, standardized solvents) and validate purity via HPLC or elemental analysis. For example, the melting point of 75–80°C for 5-Bromo-2-fluorobenzonitrile should align with structurally similar derivatives. If deviations persist, use differential scanning calorimetry (DSC) to assess thermal behavior and crystallinity .

Q. What catalytic systems are effective for functionalizing this compound in cross-coupling reactions?

- Methodological Answer : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are ideal for Suzuki-Miyaura couplings with boronic acids. For example, 5-Bromo-2-fluoro-4-methylphenylboronic acid can react with aryl halides under microwave-assisted conditions (100°C, 30 min) to improve yields. Monitor reaction progress via TLC and optimize ligand systems (e.g., XPhos) to suppress debromination side reactions .

Q. How can X-ray crystallography elucidate the molecular conformation of this compound?

- Methodological Answer : Grow single crystals via slow evaporation of a saturated dichloromethane solution. Collect diffraction data using a synchrotron source (λ = 0.710–1.541 Å) and solve the structure with software like SHELX. Refinement using ORTEP-3 visualizes bond angles and torsional strains, particularly between the bulky bromine and methyl groups. Compare results to analogous structures (e.g., 5-Bromo-7-methylbenzofuran derivatives) to identify steric or electronic effects .

Q. What precautions are necessary when handling air-sensitive intermediates in the synthesis of this compound?

- Methodological Answer : Use Schlenk lines or gloveboxes for moisture-sensitive steps (e.g., Grignard reactions). Store intermediates at 0–6°C in amber vials under argon, as recommended for brominated nitriles . For quenching reactive byproducts, employ ice-cold acidic solutions (e.g., 1M HCl) and monitor gas evolution (e.g., HBr) in a fume hood.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.